4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid
Description
Properties
IUPAC Name |
3-[(3aS,5aS,6R,9aR,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOAWJBIXWZRK-HHDFAXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551631 | |
| Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6857-88-1 | |
| Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ozonolysis and Ring Opening
The A-ring cleavage is achieved via ozonolysis at -78°C in dichloromethane, followed by reductive workup with dimethyl sulfide. This step produces a diketone intermediate, which undergoes alkaline hydrolysis (2M NaOH, 60°C, 4 hours) to form the 3-carboxylic acid moiety.
Key parameters :
-
Ozone concentration: 5–10% in oxygen.
-
Temperature control: Critical to prevent side reactions.
Oxidation at C5 and C17
Selective oxidation employs Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in anhydrous dichloromethane. The 17-keto group is introduced first to avoid interference with the A-ring modifications.
Yield optimization :
Demethylation at C4
The C4 methyl group is removed via Hofmann elimination. Treatment with iodobenzene diacetate (IBD) in acetonitrile at 50°C for 6 hours selectively demethylates the steroid backbone without affecting other functional groups.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented method (EP0306996B1) outlines a continuous-flow approach using:
-
Reactors : Tubular reactors for ozonolysis and oxidation steps.
-
Catalysts : 4-Dimethylaminopyridine (DMAP) for acyl transfer reactions.
-
Solvents : Toluene/water biphasic system with α-picoline as a phase-transfer catalyst.
Table 1: Industrial Process Parameters
| Step | Temperature (°C) | Pressure (bar) | Catalyst Loading | Yield (%) |
|---|---|---|---|---|
| Ozonolysis | -78 | 1.5 | None | 92 |
| Alkaline Hydrolysis | 60 | Ambient | NaOH (2M) | 88 |
| C17 Oxidation | 25 | 1.0 | PCC (0.1 eq) | 85 |
| Demethylation | 50 | 1.2 | IBD (1.2 eq) | 78 |
Mechanistic Insights and Side Reactions
The seco-cleavage proceeds via ozone-mediated diene cycloaddition, forming an unstable ozonide that decomposes to diketones. Over-oxidation at C5 is mitigated by using RuO₄, which selectively targets secondary alcohols. Demethylation follows a radical mechanism, with IBD generating acetate radicals that abstract hydrogen from the C4 methyl group.
Common impurities :
-
5,17-Dihydroxy intermediates : Result from incomplete oxidation (addressed by excess PCC).
-
Lactone byproducts : Formed via intramolecular esterification (suppressed by low-temperature hydrolysis).
Analytical Validation and Quality Control
Final product characterization employs:
-
¹³C NMR : Confirms absence of C4 methyl (δ 22–25 ppm) and presence of carboxylic acid (δ 170–175 ppm).
-
HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water gradient).
-
X-ray crystallography : Validates stereochemistry at C3 and C17.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Ozonolysis/Jones oxidation | 62 | 95 | Moderate | 120 |
| RuO₄/IBD continuous-flow | 78 | 98 | High | 90 |
| Enzymatic oxidation* | 55 | 92 | Low | 200 |
*Hypothetical route included for contrast.
Chemical Reactions Analysis
Types of Reactions
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis of Steroidal Compounds
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic acid is utilized as a precursor in the synthesis of various heterocyclic steroids. Notably, it plays a role in the production of Finasteride, a medication used for treating hair loss and benign prostatic hyperplasia . The compound's ability to undergo further chemical modifications makes it valuable in pharmaceutical chemistry.
Proteomics Research
This compound is also employed in proteomics research due to its biochemical properties. It serves as a biochemical tool for studying protein interactions and modifications, which are critical for understanding cellular processes and disease mechanisms .
Biochemical Studies
The compound's structure allows it to be involved in biochemical studies aimed at understanding steroid metabolism and its implications in various biological systems. It can help elucidate the pathways of steroid biosynthesis and degradation, contributing to the broader field of endocrinology .
Drug Development
Research indicates that compounds like this compound are essential in drug development processes. Their structural characteristics enable medicinal chemists to design new therapeutic agents with enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
The table below highlights critical structural distinctions between 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid and related compounds:
Key Observations:
- Position 17 Modifications: The target compound’s 17-dioxo group distinguishes it from analogues like 4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid (CAS 1759-35-9), which retains a hydroxyl group at C16. This difference may influence hydrogen-bonding capacity and receptor interactions .
- Lactone vs. Carboxylic Acid : The lactone structure in 2/3,17/3-Dihydroxy-3-oxo-5α-androstan-19-oic acid 2,19-lactone enhances ring stability but reduces solubility compared to the open-chain carboxylic acid in the target compound .
Biological Activity
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic acid (CAS No. 6857-88-1) is a steroid derivative notable for its complex structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique properties and effects on biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.45 g/mol. The structure features a steroid backbone with specific functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28O4 |
| Molecular Weight | 344.45 g/mol |
| CAS Number | 6857-88-1 |
| Purity | >95% |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antitumor Activity
Studies have shown that this compound possesses significant antitumor properties. It has been found to inhibit the proliferation of cancer cells in vitro and in vivo. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.
2. Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is beneficial in conditions characterized by chronic inflammation.
3. Hormonal Modulation
As a steroid derivative, it may influence hormonal pathways, particularly those related to androgen and estrogen receptors. This modulation can have implications for conditions like hormone-dependent cancers.
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antitumor Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line used . The study highlighted its potential as a lead compound for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound. In animal models of acute inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups . This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Receptor Interaction : As a steroid analog, it may bind to androgen or estrogen receptors, influencing gene expression related to cell growth and differentiation.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
